2-Fluoro-3-pentafluoroethyl-pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-pentafluoroethyl-pyrazine is a fluorinated heterocyclic compound with the molecular formula C6H2F6N2. It features a pyrazine ring substituted with a fluoro group at the 2-position and a pentafluoroethyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-pentafluoroethyl-pyrazine can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyrazine under palladium catalysis.
Direct Fluorination: Another approach involves the direct fluorination of a suitable pyrazine precursor using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to ensure the purity and quality of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-pentafluoroethyl-pyrazine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: Due to its fluorinated structure, it is used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-pentafluoroethyl-pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, through various pathways:
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyrazine: A simpler analog with only one fluoro group, used in similar applications but with different reactivity and properties.
3-Pentafluoroethylpyrazine:
Uniqueness: 2-Fluoro-3-pentafluoroethyl-pyrazine stands out due to the combined presence of both fluoro and pentafluoroethyl groups, which impart unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability under harsh conditions .
Eigenschaften
Molekularformel |
C6H2F6N2 |
---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2F6N2/c7-4-3(13-1-2-14-4)5(8,9)6(10,11)12/h1-2H |
InChI-Schlüssel |
JRKPRMOYNBAKGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.